molecular formula C22H23FN2 B10879695 Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)-

Piperazine, 1-(4-fluorobenzyl)-4-(1-naphthylmethyl)-

Cat. No.: B10879695
M. Wt: 334.4 g/mol
InChI Key: HLACBROTJDQZOS-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-(1-naphthylmethyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-4-(1-naphthylmethyl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with 1-naphthylmethylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-4-(1-naphthylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthyl positions using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the reduced piperazine derivative.

    Substitution: Formation of substituted benzyl or naphthyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for neurological and psychiatric disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-(1-naphthylmethyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes in the body, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-(1-naphthylmethyl)piperazine: Similar structure but lacks the fluorine atom.

    1-(4-Chlorobenzyl)-4-(1-naphthylmethyl)piperazine: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylbenzyl)-4-(1-naphthylmethyl)piperazine: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorobenzyl)-4-(1-naphthylmethyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C22H23FN2

Molecular Weight

334.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine

InChI

InChI=1S/C22H23FN2/c23-21-10-8-18(9-11-21)16-24-12-14-25(15-13-24)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11H,12-17H2

InChI Key

HLACBROTJDQZOS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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